Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate (CAS 409364-77-8) is a thiophene-based compound featuring a methyl carboxylate group at position 2 and a phenylsulfonamide substituent at position 3 of the thiophene ring. Its synthesis typically involves reacting methyl 3-aminothiophene-2-carboxylate with phenylsulfonyl chloride under controlled conditions, achieving yields of 76–90% . The compound’s structural and electronic properties make it a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and antibacterial agents .
Properties
IUPAC Name |
methyl 3-(benzenesulfonamido)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQXDPMQNFOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403217 | |
| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
409364-77-8 | |
| Record name | methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylsulfide derivatives.
Substitution: Introduction of halogen or other electrophilic groups at the thiophene ring.
Scientific Research Applications
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Thiophene Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The phenylsulfonyl group in the target compound enhances electrophilicity at the thiophene ring, facilitating nucleophilic substitutions. In contrast, ethoxycarbonylamino () and dimethylpyrimidinylamino () groups introduce steric bulk, altering binding affinity in enzyme interactions.
- Tetrahydrobenzo[b]thiophene Derivatives : Compounds like those in and exhibit saturated rings, reducing aromaticity and increasing conformational flexibility, which may improve membrane permeability in antibacterial applications .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations:
Biological Activity
Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenylsulfonylamino group and a methyl ester. This unique structure contributes to its diverse chemical reactivity and potential biological activities. The presence of the thiophene moiety is significant, as thiophenes are known for their roles in various biological applications due to their electronic properties and ability to participate in numerous chemical reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Compounds containing thiophene rings have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer properties . Studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cells. This is particularly relevant as many anticancer drugs target pathways that regulate cell survival and proliferation. The thiophene structure may enhance the compound's ability to interact with cellular targets involved in cancer progression .
The mechanisms by which this compound exerts its biological effects include:
- Cell Proliferation Inhibition : The compound may inhibit key signaling pathways that promote cell division.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to their death.
- Antimicrobial Activity : Potential disruption of microbial cell membranes or metabolic processes.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and E. coli. |
| Study B | Anticancer | Showed induction of apoptosis in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study C | Mechanistic Insights | Investigated the interaction with specific cellular targets, revealing potential pathways affected by the compound. |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for further research in drug development:
- Drug Development : Due to its promising biological activities, it is being explored as a lead compound for new antimicrobial and anticancer therapies.
- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, enhancing its utility in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
